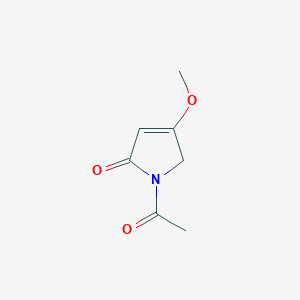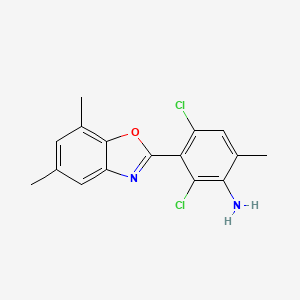
2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of Benzoxazole Core: Starting with the condensation of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of methyl groups at the 5 and 7 positions through Friedel-Crafts alkylation.
Amination: Introduction of the aniline group at the 6 position through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylaniline: Lacks the benzoxazole ring.
5,7-Dimethyl-1,3-benzoxazole: Lacks the aniline group and chlorine substituents.
2,4-Dichloro-3-(1,3-benzoxazol-2-yl)-6-methylaniline: Similar structure but without the dimethyl groups.
Properties
Molecular Formula |
C16H14Cl2N2O |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2,4-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C16H14Cl2N2O/c1-7-4-9(3)15-11(5-7)20-16(21-15)12-10(17)6-8(2)14(19)13(12)18/h4-6H,19H2,1-3H3 |
InChI Key |
WDZFLENREMNYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C(=C3Cl)N)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
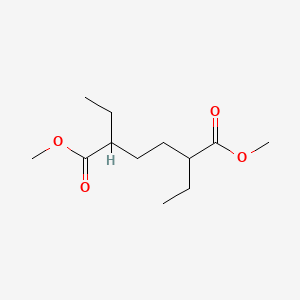

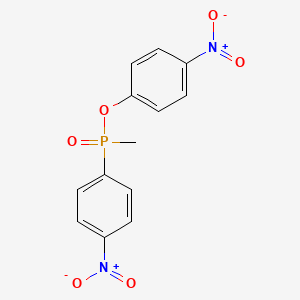
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)

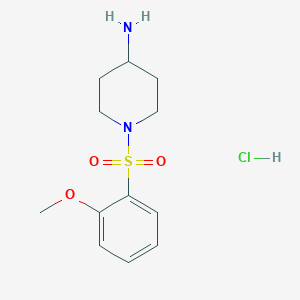
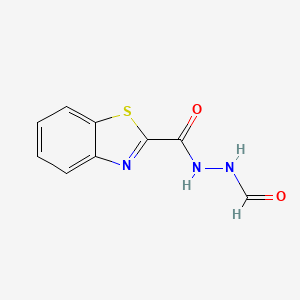
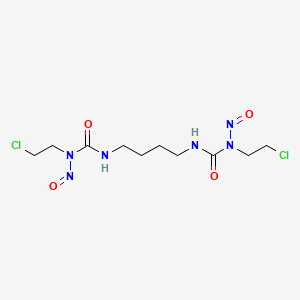
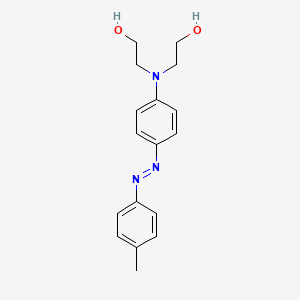

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

